molecular formula C13H13N3O B14698648 N-(p-Methoxyphenyl)isonicotinamidine CAS No. 23565-15-3

N-(p-Methoxyphenyl)isonicotinamidine

Cat. No.: B14698648
CAS No.: 23565-15-3
M. Wt: 227.26 g/mol
InChI Key: IHSQITMFXQQHOU-UHFFFAOYSA-N
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Description

N-(p-Methoxyphenyl)isonicotinamidine: is a chemical compound with the molecular formula C13H13N3O . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an isonicotinamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Methoxyphenyl)isonicotinamidine typically involves the reaction of p-methoxyaniline with isonicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amidine bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(p-Methoxyphenyl)isonicotinamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese(IV) oxide in an organic solvent.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of imine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(p-Methoxyphenyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

  • N-(p-Methoxyphenyl)acetamidine
  • N-(p-Methoxyphenyl)benzamidine
  • N-(p-Methoxyphenyl)formamidine

Comparison: N-(p-Methoxyphenyl)isonicotinamidine is unique due to its isonicotinamidine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

CAS No.

23565-15-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N'-(4-methoxyphenyl)pyridine-4-carboximidamide

InChI

InChI=1S/C13H13N3O/c1-17-12-4-2-11(3-5-12)16-13(14)10-6-8-15-9-7-10/h2-9H,1H3,(H2,14,16)

InChI Key

IHSQITMFXQQHOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=NC=C2)N

Origin of Product

United States

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